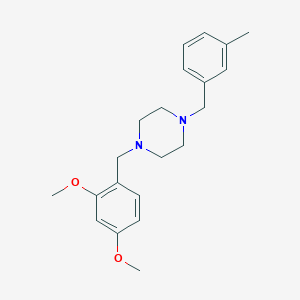
1-(2,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine, commonly known as DMMDA, is a psychoactive drug that belongs to the piperazine family. It is a derivative of the compound MDA, which is known for its hallucinogenic properties. DMMDA is a relatively new compound, and its synthesis and mechanism of action are still being studied.
Mechanism of Action
The exact mechanism of action of DMMDA is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is known to play a role in the regulation of mood, perception, and cognition. DMMDA's effects on this receptor are thought to be responsible for its hallucinogenic properties.
Biochemical and Physiological Effects
DMMDA has been found to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase levels of dopamine and serotonin in the brain. It has also been found to increase heart rate and blood pressure, and to cause changes in body temperature and respiration rate. DMMDA has been found to have a longer duration of action compared to other piperazine derivatives, with effects lasting up to 12 hours.
Advantages and Limitations for Lab Experiments
DMMDA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been found to have a high affinity for the 5-HT2A receptor, making it a useful tool for studying the effects of serotonin receptor agonists. However, DMMDA's potential for abuse and its psychoactive properties make it unsuitable for use in human studies.
Future Directions
There are several future directions for research on DMMDA. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders such as depression and anxiety. DMMDA's effects on the serotonin system make it a promising candidate for further investigation in this area. Another direction for research is the development of new compounds based on DMMDA's structure that could have improved therapeutic properties and reduced potential for abuse. Finally, more research is needed to fully understand the mechanism of action of DMMDA and its effects on the brain and behavior.
Synthesis Methods
DMMDA can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 3-methylbenzylamine to produce the intermediate compound 1-(2,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperidin-4-ol. The final product is obtained by the reduction of this intermediate compound using sodium borohydride.
Scientific Research Applications
DMMDA has been the subject of several scientific studies due to its potential as a psychoactive drug. It has been found to have hallucinogenic properties similar to those of other piperazine derivatives such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP). DMMDA has been used in animal studies to investigate its effects on behavior, cognition, and brain activity.
properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-17-5-4-6-18(13-17)15-22-9-11-23(12-10-22)16-19-7-8-20(24-2)14-21(19)25-3/h4-8,13-14H,9-12,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITKYLUZDZCYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxybenzyl)-4-(3-methylbenzyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4987955.png)

![N-{1-[1-(4-fluoro-2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4987975.png)
![2,7-bis(3-methylphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4987986.png)
![2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4987998.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4988003.png)
![N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4988010.png)


![3-{[(3,4-dimethoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4988033.png)
![1-{[1-({6-[(cyclohexylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4988038.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4988043.png)
